1H-Indole, 7-methyl-3-(4-piperidinyl)-
Description
Significance of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Chemical Biology Research
The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. chim.it It is a versatile scaffold found in a multitude of natural products, alkaloids, and pharmaceuticals, exhibiting a wide array of pharmacological activities. nih.govnih.gov The structural versatility of the indole ring system allows it to interact with a diverse range of biological targets, underpinning its use in the development of drugs for various diseases. nih.gov Indole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.gov For instance, the indole framework is present in several marketed drugs, including those for treating cancer, infections, and hypertension. chim.itdndi.org Researchers continue to explore indole-based compounds for new therapeutic applications, targeting conditions from Alzheimer's disease to drug-resistant cancers. nih.govnih.gov
Similarly, the piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. www.gov.uk Its presence is noted in numerous classes of drugs, owing to its ability to serve as a versatile building block that can be readily functionalized to optimize a compound's pharmacological profile. www.gov.uknih.gov Piperidine derivatives are integral to drugs targeting the central nervous system, as well as those with analgesic, antipsychotic, and antihistaminic properties. nih.govresearchgate.net The saturated, non-planar structure of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for achieving high-affinity interactions with biological targets. google.com The development of efficient synthetic methods for creating substituted piperidines remains an important focus of modern organic chemistry. www.gov.uk
Rationale for Academic Investigation of 1H-Indole, 7-methyl-3-(4-piperidinyl)- as a Privileged Structure
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The hybrid structure of 1H-Indole, 7-methyl-3-(4-piperidinyl)- qualifies as such, making it a compelling subject for academic investigation. The rationale for its study is built upon several key factors:
Synergistic Pharmacophoric Features : The molecule combines the well-established pharmacophoric properties of both the indole and piperidine rings. This fusion creates a novel chemical entity with the potential for unique biological activities that may differ from or surpass those of its individual components.
Modulation of Physicochemical Properties : The methyl group at the 7-position of the indole ring is a critical modification. This substitution can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Strategic methylation can lead to enhanced potency, selectivity, or improved pharmacokinetic profiles, a concept demonstrated in the development of various 7-methyl-indole derivatives explored as complement factor B inhibitors. nih.gov
Three-Dimensional Diversity : The linkage between the C3 position of the indole and the C4 position of the piperidine ring provides a flexible yet defined three-dimensional structure. This spatial arrangement is crucial for orienting functional groups to interact effectively with the complex binding sites of proteins and other biological macromolecules.
Synthetic Accessibility : The synthesis of 3-(4-piperidinyl)indole derivatives is well-established in organic chemistry, allowing for the creation of diverse libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov This accessibility facilitates the exploration of how different substituents on either the indole or piperidine ring affect biological activity.
These features collectively position 1H-Indole, 7-methyl-3-(4-piperidinyl)- as a high-potential scaffold for the discovery of new bioactive agents.
Overview of Research Trajectories for Indole-Piperidine Hybrid Compounds in Pre-clinical Discovery
The combination of indole and piperidine scaffolds has given rise to a rich field of preclinical research, with hybrid compounds being investigated across a wide spectrum of therapeutic areas. rsc.orgnih.gov These investigations leverage the unique chemical space occupied by these fused systems to target complex diseases.
Current research trajectories for indole-piperidine hybrids include:
Oncology : Many indole-piperidine derivatives have been synthesized and evaluated for their anticancer properties. nih.gov Research has shown that these hybrids can act as inhibitors of crucial cellular processes like tubulin polymerization, effectively arresting the cell cycle in cancer cells and inducing apoptosis. nih.gov
Neurodegenerative Diseases : The multifactorial nature of diseases like Alzheimer's has prompted the design of dual-inhibitor compounds. Indole-piperidine amides have been developed as potent dual inhibitors of both cholinesterases and β-secretase, key enzymes in the pathology of Alzheimer's disease. nih.gov
Infectious Diseases : The search for new antimicrobial and antitubercular agents is a significant area of research. Indole-piperidine hybrids have demonstrated promising activity against various bacterial and mycobacterial strains, including Mycobacterium tuberculosis. nih.gov
Inflammatory Diseases : Certain indole-piperidine derivatives have been explored as antagonists for chemokine receptors, such as CCR2, which are involved in inflammatory responses. nih.gov This line of research aims to develop new treatments for chronic inflammatory conditions.
The table below summarizes some exemplary research findings for various indole-piperidine hybrid structures.
| Research Area | Target/Mechanism | Exemplary Finding |
| Oncology | Tubulin Polymerization Inhibition | A synthesized N-((1-methyl-1H-indol-3-yl)methyl) derivative showed potent activity against HeLa cancer cells. nih.gov |
| Alzheimer's Disease | Dual AChE/BACE-1 Inhibition | An indole-piperidine amide compound displayed potent, mixed-type inhibition of both human AChE and BACE-1 enzymes. nih.gov |
| Tuberculosis | Pks13 Inhibition | N-phenylindole derivatives with a piperidine moiety were synthesized as potential inhibitors of Pks13 in Mycobacterium tuberculosis. nih.gov |
| Inflammation | CCR2 Antagonism | A series of 7-azaindole (B17877) piperidine derivatives were discovered to be potent CCR2 antagonists with IC50 values in the nanomolar range. nih.gov |
These research trajectories highlight the vast therapeutic potential of indole-piperidine hybrids and underscore the importance of continued investigation into novel structures like 1H-Indole, 7-methyl-3-(4-piperidinyl)-.
Structure
3D Structure
Properties
CAS No. |
185255-81-6 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
7-methyl-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-3-2-4-12-13(9-16-14(10)12)11-5-7-15-8-6-11/h2-4,9,11,15-16H,5-8H2,1H3 |
InChI Key |
LAOZOIXDYRKLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3CCNCC3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 1h Indole, 7 Methyl 3 4 Piperidinyl
Established Synthetic Pathways for the 1H-Indole, 7-methyl-3-(4-piperidinyl)- Core Structure
The synthesis of the 1H-Indole, 7-methyl-3-(4-piperidinyl)- core can be approached through several established methods for indole (B1671886) formation, followed by the introduction of the piperidine (B6355638) ring, or by constructing the indole ring onto a pre-functionalized piperidine precursor.
Retrosynthetic Analysis and Key Precursor Identification
A logical retrosynthetic analysis of the target molecule suggests several key disconnections and precursor molecules. The most common approaches involve the formation of the indole ring as the key step.
Fischer Indole Synthesis Approach: One of the most classical and versatile methods for indole synthesis is the Fischer indole synthesis. chemijournal.comnih.gov Retrosynthetic disconnection of the C2-C3 bond of the indole ring points to a phenylhydrazone intermediate. This intermediate can be formed from the reaction of a suitably substituted phenylhydrazine (B124118) and a ketone. For the synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)-, the key precursors would be (2-methylphenyl)hydrazine and N-protected-4-piperidone . The methyl group at the ortho position of the hydrazine (B178648) will ultimately reside at the 7-position of the indole ring.
Leimgruber-Batcho Indole Synthesis Approach: Another powerful method, the Leimgruber-Batcho indole synthesis, offers an alternative route starting from an o-nitrotoluene derivative. nih.govrsc.org This pathway is particularly advantageous due to the commercial availability of a wide range of substituted o-nitrotoluenes. For the target molecule, the synthesis would commence from 2,3-dimethyl-1-nitrobenzene . This precursor would be condensed with a formamide (B127407) acetal (B89532) to form an enamine, which upon reductive cyclization would yield the 7-methylindole (B51510) core. The piperidine moiety could then be introduced at the 3-position.
Direct C3-Functionalization Approach: A third strategy involves the direct functionalization of a pre-formed 7-methylindole core at the C3-position. This can be achieved through various electrophilic substitution reactions, such as the Friedel-Crafts acylation with a piperidine-derived acylating agent, followed by reduction. Alternatively, a Mannich-type reaction with formaldehyde (B43269) and a piperidine derivative can also be employed.
Optimization of Reaction Conditions and Process Efficiency
The efficiency of the chosen synthetic pathway is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
For the Fischer Indole Synthesis , the choice of acid catalyst is crucial. While Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid are commonly used, Lewis acids such as zinc chloride and boron trifluoride can also be effective. chemijournal.com The reaction temperature and time need to be carefully controlled to maximize the yield of the desired indole and minimize the formation of byproducts.
For direct C3-functionalization , the reactivity of the 7-methylindole core and the choice of reagents are paramount. The presence of the electron-donating methyl group at the 7-position can influence the regioselectivity of the electrophilic substitution. Optimization of the stoichiometry of the reactants and the reaction temperature is necessary to achieve high yields of the desired 3-substituted product. researchgate.net
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis | Direct C3-Functionalization |
| Catalyst/Reagent | Brønsted or Lewis Acids | Reducing agents (e.g., Raney Ni/H₂NNH₂, Pd/C) | Electrophilic reagents, Lewis acids |
| Solvent | Protic or aprotic solvents | Alcohols, THF | Halogenated solvents, ethers |
| Temperature | Elevated temperatures | Room temperature to elevated temperatures | Varies depending on the reaction |
| Key Optimization | Acid catalyst concentration | Choice of reducing agent and pressure | Control of regioselectivity |
Novel Approaches to 1H-Indole, 7-methyl-3-(4-piperidinyl)- Synthesis
Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of complex heterocyclic compounds, including indole alkaloids.
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of 1H-Indole, 7-methyl-3-(4-piperidinyl)-, several green chemistry approaches can be envisioned.
Microwave-assisted synthesis can significantly reduce reaction times and improve yields in both the indole formation and subsequent functionalization steps. rsc.org The use of greener solvents , such as water, ethanol, or ionic liquids, in place of hazardous organic solvents is another important aspect of green synthetic design. acs.org
| Green Chemistry Principle | Application in Synthesis |
| Alternative Energy Sources | Microwave irradiation to accelerate reaction rates. |
| Safer Solvents and Reagents | Use of water, ethanol, or ionic liquids as reaction media. |
| Catalysis | Employment of heterogeneous or recyclable catalysts. |
| Atom Economy | Design of multicomponent reactions to maximize incorporation of starting materials into the final product. |
Strategies for Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies
The synthesis of a library of analogues of 1H-Indole, 7-methyl-3-(4-piperidinyl)- is crucial for elucidating the structure-activity relationships and for optimizing its pharmacological profile. Derivatization can be targeted at three main regions of the molecule: the indole nitrogen, the indole benzene (B151609) ring, and the piperidine ring.
N-Alkylation/Arylation of the Indole: The indole nitrogen can be readily alkylated or arylated using a variety of electrophiles under basic conditions. This allows for the introduction of a wide range of substituents to probe the effect of steric bulk and electronic properties at this position.
Substitution on the Indole Benzene Ring: While the starting material is 7-methylindole, analogues with other substituents on the benzene ring can be synthesized by starting with appropriately substituted phenylhydrazines in the Fischer indole synthesis or substituted o-nitrotoluenes in the Leimgruber-Batcho synthesis. This allows for the exploration of the electronic and steric effects of substituents at positions 4, 5, and 6 of the indole ring.
Chemical Modification at the Indole Nitrogen (N-1)
Common approaches for N-alkylation involve the deprotonation of the indole N-H with a base followed by reaction with an alkylating agent. google.com Traditional methods often require strong bases and hazardous alkylating agents like methyl iodide or benzyl (B1604629) bromide. google.com More contemporary and milder conditions have been developed, for instance, using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
Transition metal-catalyzed reactions have also emerged as powerful tools for N-alkylation. Iridium-catalyzed reactions, for example, can achieve N-alkylation of indolines (which can be oxidized to indoles) using alcohols as the alkylating agents in environmentally benign solvents like water. organic-chemistry.org Another sophisticated approach is the enantioselective aza-Wacker-type reaction, which uses a palladium catalyst to couple indoles with alkenols, creating a chiral center adjacent to the nitrogen. nih.gov
For the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold, these methodologies can be applied to introduce a diverse range of substituents at the N-1 position. The piperidine nitrogen would typically be protected with a suitable group (e.g., Boc) during these reactions to prevent competing side reactions.
| Reaction Type | Reagents and Conditions | N-1 Substituent (R) | Reference |
| Base-mediated Alkylation | 1. Strong Base (e.g., NaH) 2. R-X (e.g., CH₃I, BnBr) | Alkyl, Benzyl | google.com |
| Catalytic Alkylation | Dimethyl Carbonate, cat. DABCO | Methyl | google.com |
| Iridium-Catalyzed Alkylation | R-CH₂OH, [Ir-catalyst], Water | Alkyl | organic-chemistry.org |
| Aza-Wacker Reaction | Alkenol, Pd-catalyst, Ligand | Chiral Alkyl | nih.gov |
| Acyloxymethylation | Chloromethyl esters | Acyloxymethyl | nih.gov |
Substituent Variation on the Piperidine Ring (e.g., C-4, C-2 positions)
The piperidine moiety offers significant opportunities for structural diversification. Modifications can be made to the piperidine nitrogen or directly to the carbon atoms of the ring, such as the C-4 and C-2 positions. A novel series of 3-(4-piperidinyl)indoles has been synthesized where structure-activity relationships at the piperidine nitrogen were extensively investigated. nih.gov
Hydrogenation of the corresponding 3-(4-pyridinyl)indole precursor is a common method to form the piperidine ring. chemicalbook.com For instance, catalytic hydrogenation using platinum(IV) oxide in acetic acid can effectively reduce the pyridine (B92270) ring to a piperidine. chemicalbook.com Once the piperidine ring is formed, its nitrogen can be functionalized through standard N-alkylation, acylation, or reductive amination procedures.
Direct functionalization of the piperidine ring carbons is more complex and often involves synthesizing a substituted piperidine ring first, which is then attached to the indole core. Modern synthetic methods enable the stereoselective synthesis of substituted piperidines. nih.gov For example, iridium(III)-catalyzed cascades can produce highly enantioselective C4-substituted piperidines. nih.gov These pre-functionalized piperidines can then be used in synthesis routes, such as the Fischer indole synthesis, to construct the final desired molecule.
| Modification Site | Synthetic Strategy | Example Substituents | Reference |
| Piperidine N-1 | Alkylation, Acylation, Reductive Amination | Alkyl, Acyl, Benzyl | nih.gov |
| Piperidine C-4 | Use of pre-functionalized piperidones in synthesis | Aryl, Alkyl, Hydroxyl | nih.gov |
| Piperidine C-2 | Stereoselective hydrogenation of substituted pyridines | Alkyl, Aryl | nih.gov |
| Piperidine C-4 | Iridium-catalyzed stereoselective synthesis | Various enantiopure groups | nih.gov |
Modifications to the Indole Core (e.g., C-5, C-7 methyl variations)
Altering the substitution pattern on the benzene portion of the indole core can significantly impact electronic properties and biological activity. The C-5 position is a frequent target for modification, and various 5-substituted indole derivatives have been synthesized for medicinal chemistry programs. openmedicinalchemistryjournal.com
For the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold, one could envision synthesizing analogs with different substituents at the C-5 position or varying the C-7 methyl group. The synthesis of such compounds often starts from a correspondingly substituted aniline (B41778) derivative. For example, to create a 5-bromo-7-methylindole intermediate, one could start with 4-bromo-2-methylaniline (B145978) and employ a multi-step sequence such as the Bartoli indole synthesis. google.com The Fischer indole synthesis is another versatile method that can utilize substituted phenylhydrazines to generate a wide array of substituted indoles. rsc.orgrsc.org
Direct C-H functionalization has also become a powerful strategy for the late-stage modification of the indole core, although site-selectivity can be a challenge. researchgate.net Palladium-catalyzed reactions, sometimes in combination with directing groups, can achieve arylation at the C-7, C-6, C-5, and C-4 positions. researchgate.net For instance, installing a removable directing group on the indole nitrogen can steer functionalization to a specific C-H bond on the benzene ring. researchgate.net
| Modification Site | Synthetic Strategy | Example Variation | Reference |
| C-5 Position | Fischer indole synthesis with 4-substituted phenylhydrazine | -Br, -Cl, -OCH₃, -NO₂ | openmedicinalchemistryjournal.comgoogle.com |
| C-5 Position | Bartoli indole synthesis with substituted nitroarenes | -Br | google.com |
| C-7 Position | Fischer indole synthesis with 2-substituted phenylhydrazine | -H, -Cl, -Ethyl | researchgate.net |
| C-4 Position | Catellani reaction / C-N bond activation | Amino groups | researchgate.net |
| C-7 Position | Direct C-H functionalization (with directing group) | Aryl, Silyl, Acyl | researchgate.net |
Purification and Spectroscopic Characterization Techniques for Research Materials
The purification and characterization of 1H-Indole, 7-methyl-3-(4-piperidinyl)- and its derivatives are crucial steps to ensure the identity, purity, and structural integrity of the synthesized compounds for research purposes.
Purification: Due to the basic nature of the piperidine nitrogen and the weakly acidic indole N-H, these compounds can be purified using acid-base extraction techniques. researchgate.net The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic compound into the aqueous layer as a salt. The aqueous layer is then basified, and the free base is re-extracted into an organic solvent. researchgate.netgoogle.com
Chromatographic methods are standard for achieving high purity.
Column Chromatography: Silica gel or alumina (B75360) is commonly used as the stationary phase, with solvent systems typically consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). researchgate.net A small amount of a basic modifier, such as triethylamine, is often added to the eluent to prevent peak tailing and improve the separation of basic compounds like piperidines.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a reverse-phase column (e.g., C18) is used for final purification to obtain highly pure research materials. rsc.org A common mobile phase would be a gradient of water and acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid.
Spectroscopic Characterization: A combination of spectroscopic techniques is used to confirm the structure of the final compounds. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. rsc.orgrsc.orgresearchgate.net
¹H NMR: Provides information on the number and environment of protons. Key signals would include the indole N-H proton (typically a broad singlet around δ 8-11 ppm), aromatic protons on the indole ring, the C-2 indole proton (often a singlet or doublet around δ 7 ppm), protons of the piperidine ring, and the C-7 methyl group singlet (around δ 2.5 ppm). rsc.orgnih.gov
¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts of the indole and piperidine carbons confirm the core structure. rsc.orgrsc.org
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.orgscirp.org The fragmentation pattern observed in techniques like electron impact (EI) can also offer structural clues. scirp.org
Infrared (IR) Spectroscopy: Provides information about functional groups. A characteristic peak for the indole N-H stretch is typically observed around 3400 cm⁻¹. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The indole chromophore gives rise to characteristic absorption bands (typically the ¹Lₐ and ¹Lₑ transitions), which are sensitive to substitution on the indole ring. nih.govcapes.gov.br
| Technique | Purpose | Key Information Obtained | Reference |
| Acid-Base Extraction | Preliminary Purification | Separation of basic compounds from neutral/acidic impurities | researchgate.net |
| Column Chromatography | Purification | Isolation of the target compound from reaction byproducts | researchgate.net |
| HPLC | High-Purity Purification | Achieving >95-99% purity for analytical/biological testing | rsc.org |
| ¹H and ¹³C NMR | Structure Elucidation | Connectivity of atoms, chemical environment of nuclei | rsc.orgrsc.org |
| Mass Spectrometry | Molecular Weight/Formula | Confirmation of molecular weight and elemental composition | rsc.orgscirp.org |
| IR Spectroscopy | Functional Group ID | Detection of N-H, C-H, and other functional group vibrations | rsc.org |
| UV-Vis Spectroscopy | Chromophore Analysis | Confirmation of the indole electronic system | nih.gov |
Molecular Interactions and Mechanistic Elucidation of 1h Indole, 7 Methyl 3 4 Piperidinyl in Pre Clinical Systems
In Vitro Receptor Binding Affinity Profiling
The affinity of a compound for various receptors is a critical determinant of its pharmacological activity. Research into molecules structurally similar to 1H-Indole, 7-methyl-3-(4-piperidinyl)-, which feature a 3-(4-piperidinyl)indole core, indicates a propensity for interaction with several G Protein-Coupled Receptors (GPCRs) and neurotransmitter transporters.
G Protein-Coupled Receptors (GPCRs) (e.g., 5-HT receptors, CB1 receptor)
The indole-piperidine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide array of GPCRs.
Serotonin (B10506) (5-HT) Receptors: Analogues of 1H-Indole, 7-methyl-3-(4-piperidinyl)- have demonstrated significant affinity for serotonin receptors. For instance, a series of 2-phenyl-3-(4-piperidyl)indoles were developed as high-affinity 5-HT2A receptor antagonists. acs.org The strategic placement of the basic nitrogen within the piperidine (B6355638) ring was found to be crucial for potent binding. acs.org Modifications, such as fluorination of the indole (B1671886) core, have led to compounds with exceptionally high affinity, demonstrating that substitutions on the indole ring can significantly enhance receptor interaction. acs.org
Opioid Receptors: A novel series of 3-(4-piperidinyl)indoles was synthesized and found to bind with high affinity to the Nociceptin (B549756) Opioid Peptide (NOP) receptor, also known as the ORL-1 receptor. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that substitutions on both the indole ring and the piperidine nitrogen could generate selective, high-affinity agonists of the NOP receptor. nih.govresearchgate.netnih.gov Research on 3-substituted N-piperidinyl indoles showed that basic functional groups at the 3-position improved NOP binding affinity and that these compounds generally acted as partial agonists with high selectivity over the mu-opioid peptide (MOP) receptor. nih.gov
Cannabinoid (CB) Receptors: The indole scaffold is also a key component in molecules that interact with the cannabinoid type 1 (CB1) receptor. While many indole-based compounds are direct agonists or antagonists, some derivatives function as allosteric modulators, which are discussed in section 3.2.2. nih.gov
The following table summarizes the binding affinities of various indole-piperidine analogues at different GPCRs.
| Compound Analogue | Target Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Reference |
|---|---|---|---|---|
| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | Human 5-HT2A | 0.06 nM | N/A (Antagonist) | acs.org |
| 3-aminomethyl-N-piperidinyl indole (Analogue 19) | NOP | 3 nM | 12 nM (Partial Agonist) | nih.gov |
| 3-hydroxymethyl-N-piperidinyl indole (Analogue 2) | NOP | 44 nM | 119 nM (Partial Agonist) | nih.gov |
| 2-aminomethyl-N-piperidinyl indole (Analogue 10) | NOP | 0.5 nM | 1 nM (Full Agonist) | nih.gov |
Ion Channels and Transporters
Beyond GPCRs, the indole-piperidine motif has been investigated for its interaction with ion channels and neurotransmitter transporters.
Neurotransmitter Transporters: Research on indolylpropyl-piperazine derivatives, which are structurally related to the title compound, has identified potent ligands for the serotonin transporter (SERT). nih.gov Docking simulations suggest these compounds bind within the S1 site of SERT, where the protonated nitrogen of the piperidine/piperazine (B1678402) ring forms ionic interactions with key aspartate residues (e.g., Asp98), and the indole moiety engages in aromatic interactions with surrounding phenylalanine and tyrosine residues. nih.gov
Ion Channels: Direct, high-affinity binding of indole-piperidine derivatives to the pore of ion channels is not extensively documented. However, studies on various alkaloids, including piperidine-containing compounds, suggest a mechanism of indirect modulation. nih.govfrontiersin.org These molecules can alter the physical properties of the cell membrane, such as its elasticity and dipole potential. nih.govfrontiersin.org Such changes in the lipid bilayer environment can, in turn, affect the function of embedded ion channels, altering their conductance and lifetime without direct binding to the channel protein itself. nih.govfrontiersin.org For example, some alkaloids have been shown to modulate the activity of gramicidin (B1672133) A channels and pores formed by the antifungal agent syringomycin (B1172496) E by altering the membrane's dipole potential. nih.gov
Elucidation of Enzyme Modulation and Inhibition Mechanisms
The indole nucleus is a common feature in many enzyme inhibitors, and the addition of a piperidine ring can modulate this activity, influencing potency and selectivity. mdpi.commdpi.com
Kinetic Characterization of Enzyme Inhibition
Studies on compounds sharing the indole-piperidine framework have revealed inhibitory activity against several classes of enzymes.
Cyclooxygenase (COX): A series of indole derivatives were synthesized and found to act as inhibitors of cyclooxygenase enzymes, with a notable selectivity for COX-2. mdpi.com This selectivity is a key feature for developing anti-inflammatory agents with reduced gastrointestinal side effects. mdpi.com
Aromatase (CYP19A1): Phenyl and benzyl (B1604629) sulfonamide derivatives featuring heterocyclic moieties, including piperidine, have been identified as non-steroidal inhibitors of aromatase. mdpi.com Docking studies indicated that the indole nucleus is crucial for interacting with the enzyme's heme group, while the sulfonamide linker and the additional ring engage with other parts of the active site. mdpi.com
Acetylcholinesterase (AChE): In the search for treatments for Alzheimer's disease, various piperidine derivatives have been evaluated as AChE inhibitors. nih.gov The nitrogen atom within the piperidine ring is often critical for binding to the catalytic active site (CAS) of the enzyme. nih.gov
The inhibitory activities of representative analogues are presented in the table below.
| Compound Analogue Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Indole acetohydrazide derivative (Compound S3) | COX-2 | Potent Inhibition (Specific value not stated) | mdpi.com |
| Piperidine-containing sulfonamide (Compound 9) | Aromatase (CYP19A1) | Low micromolar range | mdpi.com |
| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (Compound 5d) | Acetylcholinesterase (AChE) | 0.06 µM | nih.gov |
Allosteric Modulation Studies
Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site. This interaction can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the endogenous ligand. nih.gov This mechanism offers a more nuanced way to fine-tune receptor activity compared to simple agonism or antagonism. nih.govmdpi.com
The indole-piperidine scaffold has proven to be a viable template for developing allosteric modulators, particularly for the CB1 receptor. nih.gov A study on indole-2-carboxamides containing a piperidine moiety characterized their allosteric effects on CB1. nih.gov It was found that these compounds could enhance the binding of orthosteric agonists like CP55,940, acting as positive allosteric modulators of agonist binding. nih.gov The length of an alkyl chain on the indole core was found to significantly impact the degree of positive cooperativity. nih.gov This work highlights the potential for the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold to function not only as a direct ligand but also as a modulator of receptor function. nih.gov
Investigation of Intracellular Signaling Cascades Affected by 1H-Indole, 7-methyl-3-(4-piperidinyl)-
The interaction of a ligand with its receptor initiates a cascade of intracellular signaling events that ultimately produce a physiological response. The specific pathway activated depends on the receptor and the nature of the ligand interaction (e.g., agonist, antagonist, allosteric modulator).
Based on the receptor binding profiles of analogous compounds, 1H-Indole, 7-methyl-3-(4-piperidinyl)- could potentially modulate several key signaling pathways:
Agonism at Opioid Receptors (ORL-1/NOP): As Gαi/o-coupled receptors, activation of NOP receptors by an agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).
Antagonism at 5-HT2A Receptors: 5-HT2A receptors are Gαq/11-coupled. An antagonist would block the serotonin-induced activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This would block the subsequent release of intracellular calcium and activation of protein kinase C (PKC).
Furthermore, studies on allosteric modulators of the CB1 receptor have revealed more complex effects on signaling. One indole-carboxamide analogue was found to be a "biased" modulator. nih.gov While it negatively modulated G-protein coupling, it simultaneously promoted β-arrestin-mediated downstream signaling, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov This demonstrates that compounds from this structural class can differentially regulate distinct signaling arms downstream of a single receptor, a phenomenon known as biased signaling.
Based on the conducted research, there is currently insufficient publicly available scientific literature to provide detailed information on the molecular interactions and mechanistic elucidation of the specific chemical compound "1H-Indole, 7-methyl-3-(4-piperidinyl)-" in pre-clinical systems, as required by the outlined article structure.
Specifically, a thorough search did not yield research findings pertaining to:
Cellular Uptake and Subcellular Distribution Mechanisms in In Vitro Model Systems:There is a lack of available data describing the mechanisms by which this compound enters cells (e.g., passive diffusion, active transport) or its subsequent localization within subcellular compartments in in vitro models.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information for the specified sections and subsections. Further experimental research on 1H-Indole, 7-methyl-3-(4-piperidinyl)- would be necessary to elucidate these aspects of its molecular and cellular pharmacology.
Structure Activity Relationship Sar and Molecular Design Principles for 1h Indole, 7 Methyl 3 4 Piperidinyl Analogues
Identification of Key Pharmacophoric Features within the 1H-Indole, 7-methyl-3-(4-piperidinyl)- Scaffold
The biological activity of compounds derived from the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold is governed by the interplay of its three main structural components: the indole (B1671886) ring, the 7-methyl group, and the 3-(4-piperidinyl) substituent. Each of these components contributes distinct pharmacophoric features that are crucial for molecular recognition and interaction with biological targets.
The Indole Nucleus : The indole system is a well-established "privileged scaffold" in drug development, capable of mimicking the structure of various protein components. nih.gov Its aromatic and heterocyclic nature allows for a range of interactions, including hydrogen bonding via the N-H group, π-π stacking, and hydrophobic interactions. The indole N-H is often a critical hydrogen bond donor.
The 3-(4-Piperidinyl) Moiety : The piperidine (B6355638) ring provides a basic nitrogen center, which is typically protonated at physiological pH. This cationic center can form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. The conformational flexibility of the piperidine ring is also a key determinant of activity, though studies on related scaffolds have shown that there is often little tolerance for conformational rigidity. nih.gov The point of attachment at the indole-3 position is a common motif in bioactive natural products and synthetic compounds.
The 7-Methyl Group : Substituents on the indole's benzene (B151609) ring can significantly modulate activity. A methyl group at the C7-position, as in this scaffold, can influence the compound's lipophilicity and steric profile. This group may fit into a specific hydrophobic pocket within the target protein, potentially enhancing binding affinity and selectivity. nih.gov
A pharmacophore model for related 3-(4-piperidinyl)indole analogues often includes features such as a hydrogen bond acceptor (e.g., a carbonyl on the piperidine), a terminal hydrophobic group, and specific distances between these features. nih.gov For the core 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold, the key pharmacophoric points would likely be the indole N-H as a hydrogen bond donor, the piperidine nitrogen as a cationic center/hydrogen bond acceptor, and the indole ring itself as a hydrophobic/aromatic feature.
Research on the 3-piperidin-4-yl-1H-indole scaffold for antimalarial activity has provided specific SAR insights, particularly regarding the piperidine nitrogen. These studies demonstrated that the scaffold is largely intolerant to most modifications at the N-1 position of the piperidine ring, suggesting this site is critical for activity or selectivity. nih.gov
| Compound ID | Modification on Piperidine Nitrogen | Antimalarial Activity (EC50) | Reference |
| Hit Compound | -H (unsubstituted) | ~3 µM | nih.gov |
| Analogue 1 | Various N-piperidinyl modifications | Generally intolerant | nih.gov |
| 10d | N-pyridin-3-ylcarbonyl | ~3 µM | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Optimizing Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogues of 1H-Indole, 7-methyl-3-(4-piperidinyl)-, 2D and 3D-QSAR models can be invaluable for predicting the activity of novel derivatives and guiding synthetic efforts.
The development of a QSAR model for this scaffold would involve the following steps:
Data Set Compilation : A series of 1H-Indole, 7-methyl-3-(4-piperidinyl)- analogues with experimentally determined biological activities (e.g., IC50 or EC50 values) would be compiled.
Descriptor Calculation : For each analogue, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric fields from CoMFA, electronic fields). nih.govnih.gov
Model Generation : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that links the descriptors to the observed activity. nih.govresearchgate.net
Validation : The model's predictive power is rigorously validated using internal methods (e.g., leave-one-out cross-validation, q²) and external test sets of compounds not used in model generation (r²ext). nih.govmdpi.com
For instance, a 3D-QSAR study on related piperazine (B1678402) derivatives identified that electrostatic and steric contributions were significant for activity, providing contour maps that visualize favorable and unfavorable regions for substitution. nih.gov An atom-based 3D-QSAR model developed for other indole derivatives successfully identified the physicochemical features correlated with potency. mdpi.com For the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold, a QSAR model could elucidate the quantitative impact of modifying the indole ring (e.g., with electron-donating or -withdrawing groups) or the piperidine moiety, thereby prioritizing the synthesis of compounds with the highest predicted potency.
Conformational Analysis and Ligand-Receptor Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor's active site. For the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold, docking studies are essential for visualizing potential binding modes and understanding the molecular basis of activity. nih.govfrontiersin.org
A crucial prerequisite for meaningful docking is conformational analysis. The piperidine ring exists predominantly in a chair conformation, and the linkage to the indole ring introduces rotational flexibility. Understanding the low-energy conformations of the molecule is key to predicting how it will fit into a binding site.
The docking process typically involves:
Receptor Preparation : A 3D structure of the target protein, obtained from X-ray crystallography, NMR, or homology modeling, is prepared. nih.govnih.gov
Ligand Preparation : Low-energy 3D conformations of the 1H-Indole, 7-methyl-3-(4-piperidinyl)- analogues are generated.
Docking Simulation : The ligands are placed into the receptor's active site, and a scoring function is used to rank the different binding poses based on their predicted binding affinity (e.g., in kcal/mol). nih.gov
Docking studies can reveal key interactions, such as:
Hydrogen bonding between the indole N-H and a backbone carbonyl of the receptor.
An ionic bond between the protonated piperidine nitrogen and a negatively charged amino acid residue.
Hydrophobic interactions between the 7-methylindole (B51510) core and nonpolar residues in the active site.
Such studies on other indole-based compounds have successfully elucidated binding mechanisms and rationalized observed SAR. nih.govfrontiersin.org For example, docking models for TASK-3 channel blockers suggest that ligands bind at the bottom of the selectivity filter in the central cavity, forming key hydrophobic and hydrogen bond interactions. mdpi.com These insights are critical for the subsequent rational design of more potent and selective analogues.
Rational Design Principles for Enhanced Target Selectivity and Potency
Rational design uses the structural information from SAR, QSAR, and docking studies to design new molecules with improved properties. nih.govresearchgate.net For the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold, the goal is to enhance potency for the desired target while minimizing affinity for off-targets to improve the selectivity profile.
Key strategies for rational design include:
Structure-Based Design : If a crystal structure of the target protein is available, modifications can be designed to form specific, high-affinity interactions with active site residues. For example, if docking reveals an unoccupied hydrophobic pocket near the 7-methyl group, extending it to a 7-ethyl or 7-propyl group could be explored to increase van der Waals contacts and potency.
Ligand-Based Design : In the absence of a receptor structure, pharmacophore models can guide the design. New molecules are designed to match the key electronic and steric features of the most active known ligands. mdpi.com
Selectivity Enhancement : To improve selectivity (e.g., between receptor subtypes), differences in the amino acid composition of the binding sites can be exploited. A bulkier substituent might be introduced that is accommodated by the target receptor but creates a steric clash in the off-target receptor.
For example, in the design of HIV-1 fusion inhibitors, SAR studies revealed that the shape and linkage between indole rings were critical for activity, guiding the synthesis of optimized compounds with submicromolar potency. nih.govacs.org Applying these principles, one might decorate the 1H-Indole, 7-methyl-3-(4-piperidinyl)- core with additional functional groups to probe for new interactions and enhance affinity and selectivity.
Exploration of Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties, such as enhanced activity, better ADME (absorption, distribution, metabolism, and excretion) profiles, or new intellectual property.
Scaffold Hopping : This strategy involves replacing the central core of the molecule while retaining the essential pharmacophoric features responsible for biological activity. For the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold, the 7-methyl-indole core could be "hopped" to other bicyclic aromatic heterocycles.
| Original Scaffold | Potential Hopped Scaffolds | Rationale | Reference |
| Indole | Indazole | Modulates electronic properties and hydrogen bonding vectors. | nih.govrsc.org |
| Indole | Benzimidazole | Alters N-H position and potential metabolic stability. | |
| Indole | Azaindole (Pyrrolopyridine) | Introduces a nitrogen into the six-membered ring to improve solubility and metabolic stability. | researchgate.net |
Bioisosteric Replacement : This involves substituting an atom or group within the molecule with another that has similar physical or chemical properties, aiming to fine-tune the compound's characteristics without drastically altering its interaction with the target. researchgate.netnih.gov
Examples of bioisosteric replacements for the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold could include:
Indole Ring Modifications : Replacing the indole N-H with N-CH₃ to remove the hydrogen bond donor capability or replacing a C-H with a nitrogen atom (azaindole) or fluorine. nih.gov
Piperidine Ring Modifications : Replacing the piperidine ring with other saturated heterocycles like pyrrolidine, azepane, or more conformationally restricted systems like 1-azaspiro[3.3]heptane to alter basicity, lipophilicity, and conformational freedom. enamine.net
Methyl Group Replacement : The 7-methyl group could be replaced with other small alkyl groups, a halogen (e.g., Cl, F), or a trifluoromethyl (CF₃) group to modulate steric and electronic properties.
These strategies have been successfully used to transform lead compounds into clinical candidates by overcoming issues related to metabolism, toxicity, or potency. researchgate.netnih.gov
Pre Clinical Pharmacological Efficacy Studies of 1h Indole, 7 Methyl 3 4 Piperidinyl in Relevant Research Models
In Vitro Functional Assays for Efficacy Evaluation
In vitro assays are foundational to understanding a compound's mechanism of action and intrinsic potency before advancing to more complex biological systems. These assays offer a controlled environment to study specific molecular interactions and cellular responses. svarlifescience.com
Cell-based assays are indispensable tools for quantifying the functional response elicited by a compound. svarlifescience.com Reporter gene assays, a specialized type of cell-based assay, are particularly useful for studying pathways related to gene expression. indigobiosciences.com In these systems, a reporter gene (e.g., luciferase) is linked to a specific genetic regulatory element. When a compound activates or inhibits the cellular pathway controlling this element, the corresponding change in reporter protein expression can be quantified, often via luminescence or fluorescence. svarlifescience.comindigobiosciences.com
For an indole (B1671886) derivative, functional assays could explore a variety of endpoints. For instance, studies on other indole compounds have utilized cell-based assays to assess neuroprotective and anti-inflammatory effects. In one such study, the indole derivative NC009-1 was evaluated for its anti-inflammatory potential in human microglial HMC3 cells activated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). mdpi.comnih.gov The study measured the compound's ability to reduce the production of key inflammatory mediators.
Another approach involves assessing a compound's ability to protect cells from stressors implicated in neurodegenerative diseases. For example, synthetic indole–phenolic compounds have been tested for their neuroprotective effects in SH-SY5Y neuroblastoma cells exposed to the amyloid-β (Aβ) peptide fragment, a model relevant to Alzheimer's disease. nih.gov These assays measured the compounds' capacity to enhance cell viability and reduce reactive oxygen species (ROS) production. nih.gov
| Inflammatory Mediator | Assay Method | Observed Effect of NC009-1 |
|---|---|---|
| Nitric Oxide (NO) | Griess Reagent Assay | Significant reduction in MPP+-induced production |
| Interleukin-1β (IL-1β) | ELISA | Significant reduction in MPP+-induced production |
| Interleukin-6 (IL-6) | ELISA | Significant reduction in MPP+-induced production |
| Tumor Necrosis Factor-α (TNF-α) | ELISA | Significant reduction in MPP+-induced production |
| NLRP3 Inflammasome | Western Blot / ELISA | Suppression of activation |
Organ bath studies are classic pharmacological preparations used to investigate the effect of a compound on isolated tissues and organs in a controlled ex vivo environment. reprocell.comadinstruments.com This technique allows for the measurement of tissue contractility and function, free from systemic influences present in a whole animal. adinstruments.com Tissues such as blood vessels, airways, or sections of the gastrointestinal tract are suspended in a chamber filled with a physiological solution, and changes in tension are recorded via a force transducer. reprocell.comscireq.com
While no specific organ bath data for 1H-Indole, 7-methyl-3-(4-piperidinyl)- are available, this methodology would be valuable for characterizing its potential effects on smooth muscle function. For example, its activity could be assessed on isolated aortic rings to determine vasodilatory or vasoconstrictive properties, or on tracheal smooth muscle to evaluate potential bronchodilatory effects. Such studies are crucial for identifying both desired efficacy and potential off-target effects on cardiovascular or respiratory systems.
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly assess large numbers of compounds for a specific biological activity. rsc.org HTS assays are often the starting point for identifying "hits"—compounds that interact with a biological target of interest. These can be binding assays or functional assays formatted for parallel processing. nih.gov
For the indole class of compounds, HTS could be employed to screen a library of derivatives against a panel of receptors, enzymes, or ion channels to identify initial leads for a therapeutic program. For example, a fluorescence resonance energy transfer (FRET)-based screen could be used to identify compounds that bind to a specific receptor. nih.gov Furthermore, specialized HTS methods like high-performance affinity chromatography (HPAC) have been developed using indole-based probes to screen for drug binding to proteins like human serum albumin. unl.edu This approach helps prioritize compounds with favorable pharmacological profiles early in the discovery process.
In Vivo Efficacy Assessment in Animal Models of Disease
Following promising in vitro results, a compound's efficacy is evaluated in vivo using animal models that mimic aspects of human diseases. These studies are essential for understanding how the compound behaves in a complex physiological system.
The indole scaffold is a key component of many neuroactive compounds. nih.govontosight.ainih.gov To assess the potential neuropharmacological efficacy of a new indole derivative, various rodent models of neurological disorders are employed. These models can simulate pathologies such as Parkinson's disease, Alzheimer's disease, or depression. nih.govnih.gov
As an illustrative example, the indole derivative NC009-1 was tested in a sub-chronic mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). mdpi.comnih.gov This model leads to the loss of dopaminergic neurons, mimicking a key pathological feature of the human disease. Efficacy in this model was assessed through a combination of behavioral tests, neurochemical analysis, and immunohistochemistry.
| Assessment Category | Parameter Measured | Observed Effect of NC009-1 Treatment |
|---|---|---|
| Behavioral Tests | Motor Deficits (e.g., Pole Test, Rotarod) | Amelioration of MPTP-induced impairments |
| Depressive-like Behavior (e.g., Tail Suspension) | Amelioration of MPTP-induced behavior | |
| Neurochemical Analysis | Dopamine Levels in Striatum (HPLC) | Increased levels compared to MPTP-vehicle group |
| Dopamine Transporter (DAT) Levels | Increased levels compared to MPTP-vehicle group | |
| Immunohistochemistry | Microglia Reactivity (IBA1 staining) | Reduced activation in the ventral midbrain |
| Astrocyte Reactivity (GFAP staining) | Reduced activation in the ventral midbrain |
Many indole derivatives have been investigated for their anti-inflammatory and analgesic properties. rsc.orgnih.govtandfonline.com In vivo efficacy in these areas is typically assessed using rodent models of acute and chronic inflammation and pain.
Common models for analgesia include the hot-plate test and tail-immersion test, which measure response to thermal stimuli and are indicative of centrally-mediated analgesia. The acetic acid-induced writhing test is used to evaluate peripherally-mediated analgesia. acs.org For anti-inflammatory activity, the carrageenan-induced paw edema model is a standard for assessing acute inflammation, where a reduction in paw swelling indicates efficacy. tandfonline.comacs.org More complex models like carrageenan-induced peritonitis or air pouch models can be used to quantify the inhibition of leukocyte migration and pro-inflammatory cytokine production. nih.gov
For example, a series of novel indole-chalcone hybrids was evaluated in several of these models. The results demonstrated that these compounds could produce significant antinociceptive and anti-inflammatory effects. acs.org Similarly, the indole-imidazolidine derivatives LPSF/NN-52 and LPSF/NN-56 were shown to reduce leukocyte migration and the release of TNF-α and IL-1β in models of peritonitis. nih.gov
| Model | Endpoint | General Finding for Active Compounds |
|---|---|---|
| Hot-Plate Test | Latency to thermal stimulus response | Significant increase in latency (central analgesia) |
| Tail-Immersion Test | Latency to thermal stimulus response | Significant increase in latency (spinal/supraspinal analgesia) |
| Acetic Acid-Induced Writhing Test | Number of abdominal constrictions | Significant reduction in writhes (peripheral analgesia) |
| Carrageenan-Induced Paw Edema | Paw volume/swelling | Significant inhibition of edema formation (anti-inflammatory) |
Anti-infective Models (e.g., Antimalarial, Antimicrobial, Antiviral)
The therapeutic potential of indole-based compounds has been explored across a variety of anti-infective models. While specific studies focusing exclusively on 1H-Indole, 7-methyl-3-(4-piperidinyl)- are not extensively detailed in the reviewed literature, research into the core 3-piperidin-4-yl-1H-indole scaffold provides significant insights into its potential efficacy.
Antimalarial Activity The 3-piperidin-4-yl-1H-indole scaffold, a close structural analog of 1H-Indole, 7-methyl-3-(4-piperidinyl)-, has been identified as a novel chemotype with promising antimalarial properties. nih.gov A study based on a hit from a high-throughput screen against Plasmodium falciparum led to the synthesis and evaluation of a series of 38 compounds based on this scaffold. nih.gov The investigation into the structure-activity relationship (SAR) revealed that while the N-piperidinyl position was generally intolerant to modifications, specific substitutions could yield compounds with significant anti-parasitic activity. nih.gov
One lead-like compound demonstrated notable efficacy against both drug-sensitive and drug-resistant strains of the malaria parasite, with EC50 values in the low micromolar range. nih.gov This compound showed selectivity for the parasite and did not exhibit cross-resistance with chloroquine, highlighting its potential for further development as a novel antimalarial agent. nih.gov The piperidine (B6355638) ring is a common moiety in compounds demonstrating good selectivity and activity against P. falciparum. nih.gov
Table 1: Antimalarial Activity of a Lead 3-piperidin-4-yl-1H-indole Analog
| Compound ID | Target Organism | Activity (EC50) | Selectivity | Reference |
| 10d | Plasmodium falciparum (drug-sensitive & resistant strains) | ~ 3 µM | Selective for malaria parasite | nih.gov |
Antimicrobial and Antiviral Activity The broader indole nucleus is a constituent in many compounds investigated for antimicrobial and antiviral activities. nih.govmdpi.com Research has demonstrated that indole derivatives, through various structural modifications and hybridizations, can exhibit significant biological effects. For instance, certain indole-1,2,4 triazole conjugates have shown good to moderate activity against Gram-negative bacterial strains and potent activity against fungal pathogens like Candida tropicalis and Candida albicans. nih.gov Similarly, other complex indole derivatives have been synthesized and evaluated as inhibitors of viral targets, such as the Flavivirus NS2B-NS3 protease, or have shown activity against viruses like SARS-CoV-2. nih.govnih.gov
However, specific experimental data on the antimicrobial or antiviral efficacy of 1H-Indole, 7-methyl-3-(4-piperidinyl)- itself is not available in the cited literature. The activity of other indole-containing molecules suggests that this chemical family remains a point of interest for the development of new anti-infective agents. nih.govmdpi.com
Oncology Models (e.g., Antiproliferative studies in cell lines, tumor models)
The indole scaffold is a prominent feature in a multitude of compounds developed and investigated for anticancer properties. mdpi.comsci-hub.se Its derivatives have been shown to exert antiproliferative effects through various mechanisms, including the inhibition of kinases and histone methyltransferases, and the induction of apoptosis and cell cycle arrest. nih.govnih.govresearchgate.net While direct antiproliferative studies on 1H-Indole, 7-methyl-3-(4-piperidinyl)- are not detailed in the available sources, the extensive research on related indole-based molecules underscores the potential of this chemical class in oncology.
Numerous studies have reported the antiproliferative activity of diverse indole derivatives against a wide panel of human tumor cell lines. For example, certain N-alkylindole-substituted acrylonitriles have demonstrated potent activity, with IC50 values in the sub-micromolar to nanomolar range against hepatocellular carcinoma (Huh-7), melanoma (518A2), and breast carcinoma (MCF-7/Topo) cell lines. nih.gov In some cases, the activity of these indole derivatives surpassed that of established kinase inhibitors like sorafenib (B1663141) and gefitinib. nih.gov
Other research has focused on nortopsentin analogues, which are bis-indolyl alkaloids. researchgate.net Synthetic analogues where the central imidazole (B134444) ring was replaced by other heterocycles showed significant antiproliferative effects against the full NCI panel of approximately 60 human tumor cell lines, with GI50 values ranging from low micromolar to nanomolar levels. researchgate.net The mechanism for these compounds was found to be pro-apoptotic. researchgate.net Furthermore, a series of N-benzyl-1H-indole-2-carbohydrazides was tested against breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines, with one compound showing an antiproliferative effect possibly due to S-phase cell cycle arrest. mdpi.com
Table 2: Antiproliferative Activity of Various Indole Analogs in Human Cancer Cell Lines
| Compound Class | Specific Analog Example | Cancer Cell Line | Activity Metric | Value | Reference |
| N-alkylindole-acrylonitrile | Compound 2a | Huh-7 (Hepatocellular Carcinoma) | IC50 | 0.03 µM | nih.gov |
| N-alkylindole-acrylonitrile | Compound 2a | MCF-7/Topo (Breast Carcinoma) | IC50 | 0.10 µM | nih.gov |
| N-alkylindole-acrylonitrile | Compound 3a | 518A2 (Melanoma) | IC50 | 0.6 µM | nih.gov |
| Nortopsentin Analog | Compound 3d | NCI 60-cell panel | GI50 | 0.47 - 5.1 µM | researchgate.net |
| Nortopsentin Analog | Compound 3k | NCI 60-cell panel | GI50 | 0.05 - 1.2 µM | researchgate.net |
| N-benzyl-indole-carbohydrazide | Compound 4e | MCF-7 (Breast Cancer) | IC50 | 10 µM | mdpi.com |
Pharmacodynamic Biomarker Identification and Validation in Animal Studies
Specific studies on the identification and validation of pharmacodynamic biomarkers in animal models for 1H-Indole, 7-methyl-3-(4-piperidinyl)- have not been reported in the reviewed scientific literature. Pharmacodynamic biomarkers are crucial in drug development to provide evidence of target engagement and to understand the molecular mechanisms through which a compound exerts its biological effect.
For structurally complex, distantly related indole derivatives, such studies have been conducted. For instance, for the potent and selective EZH2 inhibitor CPI-1205, which features an indole-carboxamide scaffold linked to a piperidine moiety, pharmacodynamic target engagement was demonstrated in a lymphoma xenograft mouse model. nih.gov In that study, the biomarker used was the level of global H3K27me3 (trimethylation of histone H3 at lysine (B10760008) 27), which is the direct enzymatic product of the PRC2 complex, of which EZH2 is the catalytic component. nih.gov Measurement of this biomarker confirmed that the compound was reaching its target and inhibiting its enzymatic activity in a dose-dependent manner. nih.gov This example illustrates the type of investigation required, though no such data is currently available for 1H-Indole, 7-methyl-3-(4-piperidinyl)-.
Pharmacokinetic and Metabolic Investigations of 1h Indole, 7 Methyl 3 4 Piperidinyl in Pre Clinical Research
In Vitro Metabolic Stability and Metabolite Identification using Liver Microsomes and Hepatocytes
The assessment of metabolic stability is a cornerstone of pre-clinical drug development, offering insights into a compound's susceptibility to biotransformation, primarily by hepatic enzymes. bioivt.com This evaluation helps in predicting the in vivo clearance of a compound. mercell.com Such studies for 1H-Indole, 7-methyl-3-(4-piperidinyl)- would typically involve incubations with liver microsomes and hepatocytes from various species, including humans, to identify potential inter-species differences in metabolism. bioivt.com
In a typical metabolic stability assay, 1H-Indole, 7-methyl-3-(4-piperidinyl)- would be incubated with either liver microsomes or suspended hepatocytes at a standard temperature of 37°C. thermofisher.com The reaction is initiated by the addition of a cofactor like NADPH for microsomal assays. mercell.com Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) and the reaction is stopped. thermofisher.com The concentration of the remaining parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comresearchgate.net
From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. thermofisher.com These values allow for the classification of 1H-Indole, 7-methyl-3-(4-piperidinyl)- as a low, moderate, or high-clearance compound. Following the incubation, metabolite identification studies are conducted on the samples to determine the primary metabolic pathways and the chemical structures of the metabolites formed.
Illustrative Data for Metabolic Stability of 1H-Indole, 7-methyl-3-(4-piperidinyl)-
| Species | Test System | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) | Stability Classification |
|---|---|---|---|---|
| Human | Liver Microsomes | 45 | 30.8 | Moderate |
| Rat | Liver Microsomes | 25 | 55.4 | High |
| Dog | Liver Microsomes | 55 | 25.2 | Moderate |
| Human | Hepatocytes | 60 | 23.1 | Moderate |
| Rat | Hepatocytes | 35 | 39.5 | High |
Permeability Studies Across Biological Barriers (e.g., In Vitro Blood-Brain Barrier Models, Caco-2 Cells)
To exert its pharmacological effect, a drug may need to cross biological membranes to reach its target site. In vitro permeability assays are designed to predict a drug's absorption and distribution characteristics.
For compounds targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is crucial. nih.gov In vitro BBB models, often utilizing co-cultures of brain endothelial cells with astrocytes and pericytes in a Transwell system, are employed to assess this. biotech-asia.org These models aim to replicate the tight junctions and transporter proteins characteristic of the in vivo BBB. biotech-asia.orgnih.gov
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs. evotec.comeuropa.eu Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium. evotec.com The assay measures the rate of transport of a compound across this cell monolayer. nih.gov
In these assays, 1H-Indole, 7-methyl-3-(4-piperidinyl)- is added to the apical (donor) side of the cell monolayer, and its appearance on the basolateral (receiver) side is measured over time. The apparent permeability coefficient (Papp) is then calculated. A bidirectional assay, measuring transport from basolateral to apical, can also be performed to determine the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein. evotec.com
Illustrative Permeability Data for 1H-Indole, 7-methyl-3-(4-piperidinyl)-
| Assay Type | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
|---|---|---|---|---|
| Caco-2 | Apical to Basolateral (A-B) | 15.2 | 1.2 | High |
| Caco-2 | Basolateral to Apical (B-A) | 18.2 | ||
| In Vitro BBB Model | Apical to Basolateral (A-B) | 8.5 | 0.9 | High |
Plasma Protein Binding Characteristics in Animal Plasma
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to act on its target. csjmu.ac.inspringernature.com Only the unbound (free) fraction of the drug is generally considered pharmacologically active and available for metabolism and excretion. csjmu.ac.in Therefore, determining the plasma protein binding (PPB) is a critical component of pre-clinical characterization. wuxiapptec.com
Commonly used methods for determining PPB include equilibrium dialysis and ultrafiltration. springernature.comnih.gov In equilibrium dialysis, a semipermeable membrane separates a plasma sample containing the drug from a buffer solution. The system is allowed to reach equilibrium, and the concentration of the drug in both compartments is measured to calculate the bound and unbound fractions. wuxiapptec.com Ultrafiltration involves separating the free drug from the protein-bound drug by centrifugation through a size-exclusion filter. wuxiapptec.com These assays are conducted using plasma from different species, including humans, to assess inter-species variability.
Illustrative Plasma Protein Binding Data for 1H-Indole, 7-methyl-3-(4-piperidinyl)-
| Species | Assay Method | Percent Bound (%) | Fraction Unbound (fu) |
|---|---|---|---|
| Human | Equilibrium Dialysis | 92.5 | 0.075 |
| Rat | Equilibrium Dialysis | 88.0 | 0.120 |
| Dog | Equilibrium Dialysis | 94.2 | 0.058 |
Excretion Pathways and Mass Balance Studies in Animal Models
Mass balance studies are definitive studies conducted in animal models, typically rodents, to understand the complete disposition of a drug. admescope.comcriver.com These studies are crucial for identifying the primary routes of elimination (urine, feces) and quantifying the total amount of the drug and its metabolites excreted from the body. admescope.combioivt.com
To perform a mass balance study for 1H-Indole, 7-methyl-3-(4-piperidinyl)-, a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is synthesized. A single dose of the radiolabeled compound is then administered to the animal models. criver.com Urine and feces are collected at regular intervals over a period of several days until the majority of the radioactivity has been recovered. admescope.com The total radioactivity in the collected samples is measured, and a good mass balance is generally considered to be a recovery of over 90% of the administered dose. nih.gov These studies provide a comprehensive overview of the drug's absorption, distribution, metabolism, and excretion. bioivt.com
Illustrative Mass Balance Data for ¹⁴C-labeled 1H-Indole, 7-methyl-3-(4-piperidinyl)- in Rats (0-168h)
| Excretion Route | Percent of Administered Dose Recovered |
|---|---|
| Urine | 65.8% |
| Feces | 28.5% |
| Cage Wash | 1.2% |
| Total Recovery | 95.5% |
In Vitro Assessment of Drug-Drug Interaction Potential (e.g., Cytochrome P450 Inhibition/Induction)
Investigating the potential for a new drug candidate to cause drug-drug interactions (DDIs) is a critical safety assessment required by regulatory agencies. criver.comnih.gov Many DDIs occur due to the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. ingentaconnect.comcreative-diagnostics.com
CYP Inhibition Assays: These assays determine if 1H-Indole, 7-methyl-3-(4-piperidinyl)- can inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). creative-bioarray.com This is typically done by incubating the compound with human liver microsomes and specific probe substrates for each CYP isoform. The ability of the test compound to reduce the formation of the substrate's metabolite indicates inhibition, and an IC₅₀ value (the concentration that causes 50% inhibition) is determined. creative-bioarray.com
CYP Induction Assays: These studies assess whether 1H-Indole, 7-methyl-3-(4-piperidinyl)- can increase the expression of CYP enzymes. creative-diagnostics.com This is evaluated using cultured human hepatocytes. The hepatocytes are treated with the test compound for a period of 48-72 hours. creative-diagnostics.com The induction potential is then measured by quantifying the increase in CYP enzyme activity or mRNA levels. creative-bioarray.com The results are often expressed as a fold-induction relative to a vehicle control, along with the EC₅₀ (concentration causing 50% of maximal induction). creative-bioarray.com
Illustrative DDI Potential Data for 1H-Indole, 7-methyl-3-(4-piperidinyl)-
| CYP Isoform | Inhibition (IC₅₀, µM) | Induction (Fold Change at 10 µM) | Induction (EC₅₀, µM) |
|---|---|---|---|
| CYP1A2 | > 50 | 1.5 | > 10 |
| CYP2B6 | > 50 | 1.2 | > 10 |
| CYP2C8 | 28.5 | 1.1 | > 10 |
| CYP2C9 | 45.1 | 1.3 | > 10 |
| CYP2C19 | > 50 | 1.0 | > 10 |
| CYP2D6 | 15.8 | 1.1 | > 10 |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1H-Indole, 7-methyl-3-(4-piperidinyl)- |
| Atenolol |
| Antipyrine |
| Talinolol |
| Estrone 3-sulfate |
| Fexofenadine |
| Rhodamine 123 |
| Donepezil |
Advanced Analytical and Computational Methodologies in 1h Indole, 7 Methyl 3 4 Piperidinyl Research
Quantitative Analysis of 1H-Indole, 7-methyl-3-(4-piperidinyl)- in Biological Matrices via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for quantitative bioanalysis, offering unparalleled sensitivity and selectivity for measuring drug concentrations in complex biological samples like plasma, serum, or tissues. acs.orgtandfonline.com The development of a robust LC-MS/MS method is critical for pharmacokinetic studies of 1H-Indole, 7-methyl-3-(4-piperidinyl)-.
The process begins with sample preparation, where the analyte must be isolated from matrix components like proteins and lipids that can interfere with the analysis. acs.org Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. longdom.org Chromatographic separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution of a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
The eluent is then introduced into the mass spectrometer, where the compound is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) of 1H-Indole, 7-methyl-3-(4-piperidinyl)- is selected and fragmented, and a specific, stable product ion is monitored for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other molecules and ensuring accurate quantification. longdom.org Method validation is performed according to regulatory guidelines to ensure reliability, covering parameters such as linearity, accuracy, precision, selectivity, and the lower limit of quantitation (LLOQ). acs.orgnih.gov
Table 1: Illustrative LC-MS/MS Parameters for the Quantification of 1H-Indole, 7-methyl-3-(4-piperidinyl)- in Human Plasma
| Parameter | Value/Condition |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | m/z 215.1 -> m/z 130.1 (Hypothetical) |
| Internal Standard | Deuterated 1H-Indole, 7-methyl-3-(4-piperidinyl)- |
| Linear Range | 0.1 - 100 ng/mL (Hypothetical) |
| LLOQ | 0.1 ng/mL (Hypothetical) |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. researchgate.net For 1H-Indole, 7-methyl-3-(4-piperidinyl)-, NMR confirms the atomic connectivity and provides insights into its three-dimensional shape or conformation.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments. For this compound, distinct signals would be expected for the aromatic protons on the indole (B1671886) ring, the indole N-H proton, the C2 proton of the indole, the methyl group protons, and the various protons of the piperidine (B6355638) ring. acs.org The ¹³C NMR spectrum similarly shows a unique signal for each carbon atom in the molecule.
To make unambiguous assignments and understand the full structure, a suite of two-dimensional (2D) NMR experiments is employed:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which helps trace the proton networks within the 7-methylindole (B51510) and piperidine fragments.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the assignment of carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the preferred 3D conformation of the molecule, such as the relative orientation of the indole and piperidine rings. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 1H-Indole, 7-methyl-3-(4-piperidinyl)-
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Indole N-H | ~8.0-8.5 | - |
| Indole C2-H | ~7.0-7.2 | ~122 |
| Indole C4/C5/C6-H | ~6.9-7.5 | ~110-130 |
| Indole C3 | - | ~115 |
| Indole C7-CH₃ | ~2.5 | ~16 |
| Piperidine N-H | ~1.5-2.0 | - |
| Piperidine C4-H | ~2.8-3.2 | ~35 |
| Piperidine C2/C6-H | ~2.6-3.1 | ~46 |
| Piperidine C3/C5-H | ~1.6-2.0 | ~32 |
| Note: These are estimated values based on data for 7-methylindole and piperidine fragments. Actual values may vary. |
X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination
X-ray crystallography is the definitive method for visualizing the interaction between a ligand and its protein target at an atomic level. Obtaining a co-crystal structure of 1H-Indole, 7-methyl-3-(4-piperidinyl)- bound to its target protein provides a precise, three-dimensional map of the binding site, which is invaluable for understanding its mechanism of action and for guiding further drug design efforts. tandfonline.com
The process involves growing a high-quality crystal of the protein in complex with the ligand. This can be achieved by either co-crystallizing the purified protein in the presence of the compound or by soaking a pre-grown protein crystal in a solution containing the ligand. The crystal is then exposed to a high-intensity X-ray beam, which diffracts into a unique pattern. This diffraction pattern is used to calculate an electron density map of the complex. An atomic model of the protein and the bound ligand is then built into this map and refined to achieve the best fit.
The resulting co-crystal structure reveals:
Binding Pose: The exact orientation and conformation of the ligand within the protein's active site.
Key Interactions: Specific hydrogen bonds, ionic interactions, hydrophobic contacts, and π-stacking between the ligand and amino acid residues of the protein. For example, the indole N-H could act as a hydrogen bond donor, while the piperidine nitrogen could be a donor or acceptor depending on its protonation state.
Structure-Activity Relationships (SAR): A structural basis for why certain chemical modifications improve or diminish the compound's activity, thereby enabling rational, structure-based drug design.
Table 3: Representative Data from a Hypothetical Ligand-Protein Co-crystal Structure Analysis
| Parameter | Description |
| PDB ID | 9XYZ (Hypothetical) |
| Target Protein | Example Kinase A (Hypothetical) |
| Resolution | 2.1 Å |
| Space Group | P2₁2₁2₁ |
| Key H-Bond Interactions | Indole N-H to Asp184 backbone C=OPiperidine N-H to Glu121 side chain |
| Key Hydrophobic Interactions | 7-methyl group in pocket defined by Leu83, Val91Indole ring π-stacking with Phe182 |
| Ligand Conformation | Piperidine ring in chair conformation |
Molecular Dynamics Simulations and Free Energy Perturbation Calculations for Binding Prediction
While X-ray crystallography provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, simulating its movement and behavior over time. nist.govnih.gov Complementing this, Free Energy Perturbation (FEP) calculations provide a highly accurate method for predicting the relative binding affinities of closely related compounds. researchgate.netresearchgate.net
An MD simulation begins with a starting structure of the protein-ligand complex, often derived from crystallography or docking. The complex is solvated in a box of water molecules with appropriate ions to mimic physiological conditions, and the interactions between all atoms are described by a physics-based force field. nist.gov The simulation calculates the movements of every atom over short time steps, generating a trajectory that reveals the system's dynamic behavior over nanoseconds or microseconds. MD simulations can assess the stability of the ligand's binding pose, reveal important conformational changes in the protein or ligand, and characterize the network of hydrogen bonds, including those mediated by water molecules. nih.gov
FEP is a more computationally intensive technique used to precisely calculate the difference in binding free energy (ΔΔG) between two similar ligands (e.g., a parent compound and a proposed new analogue). frontiersin.org The method involves a non-physical, or "alchemical," transformation where one molecule is gradually turned into another in a series of small steps. By calculating the free energy cost of this transformation both in solution and when bound to the protein, the relative binding affinity can be determined with high accuracy, often within 1 kcal/mol of experimental values. researchgate.net This predictive power allows computational chemists to prioritize which new molecules to synthesize, focusing resources on compounds most likely to have improved potency. acs.orgranchobiosciences.com
Table 4: Example of a Prospective Free Energy Perturbation (FEP) Study
| Compound ID | Modification from Parent | Predicted ΔΔG (kcal/mol) | Predicted Affinity Change |
| Parent | 1H-Indole, 7-methyl-3-(4-piperidinyl)- | 0.0 (Reference) | - |
| Analogue 1 | 7-chloro substitution | -1.2 | ~7x improvement |
| Analogue 2 | 5-fluoro substitution | +0.5 | ~2.3x weaker |
| Analogue 3 | N-acetyl on piperidine | -0.8 | ~3.7x improvement |
| Note: ΔΔG is the predicted change in Gibbs free energy of binding relative to the parent compound. A negative value indicates a predicted improvement in binding affinity. |
Chemoinformatics and Data Mining Approaches for Compound Optimization
Chemoinformatics and data mining are computational disciplines that utilize large datasets of chemical and biological information to guide drug discovery and optimization. ranchobiosciences.com These approaches are essential for exploring the vast chemical space around a lead compound like 1H-Indole, 7-methyl-3-(4-piperidinyl)- to identify novel analogues with improved properties.
Key methodologies include:
Virtual Screening: Large digital libraries containing millions of compounds can be computationally screened to identify molecules that are structurally or chemically similar to the lead compound (ligand-based screening) or that are predicted to fit well into the target protein's binding site (structure-based screening or docking). researchgate.netresearchgate.net This allows for the rapid identification of new and diverse chemical scaffolds.
Library Design: Based on a known active compound, combinatorial libraries of virtual compounds can be generated by systematically varying substituents at different positions on the molecular scaffold. For 1H-Indole, 7-methyl-3-(4-piperidinyl)-, this could involve exploring different substitutions on the indole ring or the piperidine nitrogen.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties (descriptors) of a set of compounds with their biological activity. mdpi.com By building a QSAR model based on a series of synthesized analogues of the lead compound, researchers can predict the activity of new, unsynthesized molecules. Descriptors can include properties like hydrophobicity (logP), electronic effects (Hammett parameters), and steric parameters (molar refractivity). frontiersin.org This helps in understanding which properties are crucial for activity and in designing more potent compounds.
These data-driven approaches significantly accelerate the design-make-test-analyze cycle of lead optimization by focusing synthetic efforts on compounds with the highest probability of success. tandfonline.com
Table 5: Conceptual Framework for a QSAR Model for Analogues of 1H-Indole, 7-methyl-3-(4-piperidinyl)-
| Component | Description | Example |
| Dependent Variable | Biological Activity | pIC₅₀ (negative log of the half-maximal inhibitory concentration) |
| Independent Variables (Descriptors) | Physicochemical Properties | cLogP: A measure of hydrophobicity.TPSA: Topological Polar Surface Area, related to permeability.MR: Molar Refractivity, a steric parameter.H-bond donors/acceptors: Count of hydrogen bonding groups. |
| Mathematical Model | Statistical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |
| Model Equation (Example) | pIC₅₀ = β₀ + β₁(cLogP) - β₂(TPSA) + β₃(MR) + ... |
Future Directions and Unresolved Questions in the Academic Study of 1h Indole, 7 Methyl 3 4 Piperidinyl
Exploration of Novel Therapeutic Indications Based on Emerging Pre-clinical Mechanistic Data
While direct pre-clinical data for 1H-Indole, 7-methyl-3-(4-piperidinyl)- is scarce, research on closely related analogs provides a rational basis for exploring several therapeutic avenues. The primary future direction is to synthesize and screen the compound against targets suggested by the activity of similar structures.
Emerging data from related indole-piperidine compounds suggest potential activity in several areas:
Neurological and Pain Disorders: A significant body of research has focused on N-piperidinyl indoles as ligands for opioid receptors. nih.gov Specifically, 3-substituted N-piperidinyl indoles have been identified as selective partial agonists of the nociceptin (B549756) opioid receptor (NOP), a target implicated in pain, anxiety, and Parkinson's disease. nih.gov The structural similarity of 1H-Indole, 7-methyl-3-(4-piperidinyl)- to these compounds makes the NOP receptor a primary target for investigation.
Oncology: The indole (B1671886) scaffold is a common feature in compounds developed as anti-cancer agents. For instance, certain indole derivatives have been shown to function as potent inhibitors of tubulin polymerization, a mechanism that disrupts cell division in cancer cells. rsc.org Other indole-based molecules have been developed as inhibitors of histone methyltransferase EZH2, a target in B-cell lymphomas. nih.gov Investigating the antiproliferative activity of 1H-Indole, 7-methyl-3-(4-piperidinyl)- against various cancer cell lines is a logical next step.
Metabolic and Endocrine Regulation: Recent studies on indole-containing amidinohydrazones have revealed that a 7-methyl indole moiety can confer high potency for relaxin family peptide receptors 3 and 4 (RXFP3/4). nih.gov These receptors are involved in regulating stress, appetite, and metabolism. The presence of the 7-methyl indole group in the target compound strongly suggests that its activity at these receptors should be evaluated. nih.gov
Inflammatory Conditions: Indole analogs have demonstrated potential as anti-inflammatory agents by scavenging free radicals and inhibiting the release of pro-inflammatory mediators like TNF-α. nih.gov
The table below summarizes potential research avenues based on data from analogous compounds.
| Potential Therapeutic Area | Proposed Biological Target/Mechanism | Rationale Based on Analogous Compounds |
| Pain & Neurodegenerative Disease | Nociceptin Opioid Receptor (NOP) Agonism/Partial Agonism | 3-substituted N-piperidinyl indoles are selective NOP partial agonists with potential in Parkinson's disease models. nih.gov |
| Oncology | Inhibition of Tubulin Polymerization; EZH2 Inhibition | Indole-3-yl derivatives show antiproliferative activity by inhibiting tubulin polymerization. rsc.org Other indole scaffolds are potent EZH2 inhibitors. nih.gov |
| Metabolic Disorders | RXFP3/RXFP4 Receptor Agonism | The 7-methyl indole moiety has been shown to be a key feature for high potency at RXFP3/4 receptors in related compounds. nih.gov |
| Inflammatory Diseases | Antioxidant; Inhibition of TNF-α release | Small molecule indole analogs can scavenge free radicals and reduce the release of inflammatory cytokines. nih.gov |
Development of Advanced Research Tools and Probes Based on the 1H-Indole, 7-methyl-3-(4-piperidinyl)- Scaffold
A key direction for future academic work is the development of the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold into specialized research tools. Such tools are essential for validating biological targets and exploring physiological pathways.
Radiolabeled Ligands: Should the compound demonstrate high affinity and selectivity for a specific target, such as the NOP or RXFP3 receptors, the development of radiolabeled versions (e.g., with tritium, carbon-11, or fluorine-18) would be invaluable. These probes could facilitate quantitative binding assays and enable in vivo imaging techniques like Positron Emission Tomography (PET) to study receptor density and occupancy in the brain.
Fluorescent Probes: Attaching a fluorescent moiety to the scaffold could create probes for use in cell-based imaging assays, such as fluorescence microscopy and flow cytometry. These tools would allow for the visualization of receptor localization, trafficking, and ligand binding at a subcellular level.
Photoaffinity Labels: Incorporating a photoreactive group into the molecule would allow for photoaffinity labeling, a powerful technique to irreversibly link the ligand to its receptor upon UV irradiation. This enables the identification and isolation of the target protein, providing definitive proof of the molecular target.
Combinatorial Libraries: The scaffold can serve as a foundation for the solid-phase synthesis of combinatorial libraries. nih.gov By systematically varying substituents on the indole and piperidine (B6355638) rings, large numbers of related compounds can be generated and screened to rapidly explore structure-activity relationships and identify ligands for new biological targets. nih.gov
Integration of Multi-omics Approaches for Deeper Mechanistic Understanding
To move beyond a single target and understand the broader biological impact of 1H-Indole, 7-methyl-3-(4-piperidinyl)-, the integration of multi-omics approaches is essential. thermofisher.com These high-throughput methods provide a systems-level view of the molecular changes induced by a compound. nih.govnih.gov
A potential research strategy would involve treating a biologically relevant cell system (e.g., neuronal cells or cancer cells) with the compound and applying a suite of omics technologies:
Transcriptomics (e.g., RNA-Seq): This would reveal changes in gene expression, identifying entire pathways that are up- or down-regulated by the compound. This can help uncover unexpected mechanisms of action and potential off-target effects. thermofisher.com
Proteomics: By analyzing changes in protein abundance and post-translational modifications, proteomics can provide a more direct understanding of the compound's functional impact on cellular machinery. thermofisher.com
Metabolomics: This approach analyzes shifts in cellular metabolites, offering insights into how the compound alters the cell's metabolic state, which can be crucial for understanding its effects in metabolic diseases or cancer. nih.gov
Epigenomics: This would investigate changes in the epigenetic landscape, such as DNA methylation and histone modifications, which can have long-term effects on gene expression. thermofisher.com
By integrating these datasets, researchers can construct comprehensive network models of the compound's mechanism of action, identify biomarkers of its activity, and generate new hypotheses about its therapeutic potential. nih.govnih.gov
Addressing Gaps in Structure-Activity Relationships and Pharmacological Profiling
A significant unresolved area is the detailed structure-activity relationship (SAR) and pharmacological profile of the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold. Systematic chemical modification is needed to understand how each part of the molecule contributes to its biological activity.
Key questions to be addressed include:
Role of the Indole N1 Position: Is the N-H proton essential for activity? Does substitution at this position with alkyl or aryl groups enhance or diminish affinity for specific targets?
Importance of the 7-Methyl Group: Studies on related compounds suggest the C7 position is critical for potency at certain receptors. nih.gov A systematic exploration of other small alkyl or electron-withdrawing/donating groups at this position is needed to confirm its role.
Piperidine Ring Substitutions: How do substitutions on the piperidine nitrogen or carbon atoms affect potency, selectivity, and pharmacokinetic properties?
Stereochemistry: If substitutions create chiral centers, the individual enantiomers must be synthesized and tested, as biological activity is often stereospecific. acs.org
A comprehensive pharmacological profile also requires screening the compound against a broad panel of receptors, ion channels, and enzymes to identify its primary target(s) and assess its selectivity, which is crucial for predicting potential side effects.
The following table outlines a potential SAR exploration strategy.
| Molecular Region | Proposed Modifications | Question to Address |
| Indole N1-H | Alkylation (e.g., methyl, ethyl), Acylation | Determine if the hydrogen bond donor is critical for target binding. |
| Indole C7-Methyl | H, Ethyl, Isopropyl, Halogens (F, Cl), Methoxy | Probe the size and electronic requirements of the binding pocket at this position. nih.gov |
| Piperidine N1-H | Alkylation, Arylation, Acylation | Investigate impact on potency, selectivity, and drug-like properties (e.g., solubility, cell permeability). |
| Linkage | Shorten/lengthen the direct bond between rings | Assess the importance of the spatial relationship between the indole and piperidine pharmacophores. |
Strategies for Continued Academic and Collaborative Research Endeavors in Indole-Piperidine Chemistry
Advancing the study of 1H-Indole, 7-methyl-3-(4-piperidinyl)- and related compounds will require concerted and collaborative efforts. Future progress can be accelerated through several strategies:
Open Science and Data Sharing: Establishing open-access databases containing the chemical structures, synthetic routes, and biological screening data for novel indole-piperidine derivatives would prevent redundant efforts and facilitate the development of predictive computational models.
Public-Private Partnerships: Collaborations between academic institutions, which excel at fundamental discovery and mechanistic studies, and pharmaceutical companies, which have the resources for advanced preclinical and clinical development, can translate promising academic findings into tangible therapeutic candidates. nih.gov
Development of Novel Synthetic Methods: Continued research into more efficient, modular, and scalable synthetic strategies for creating diverse libraries of substituted indoles and piperidines is crucial. news-medical.netnih.gov New methods can reduce the cost and time required to synthesize compounds for SAR studies. news-medical.net
Interdisciplinary Research Consortia: Forming teams that include synthetic chemists, pharmacologists, computational biologists, and clinicians will enable a more holistic approach to research. This integration of expertise is essential for tackling the complex challenges of drug discovery, from initial hit identification to mechanistic validation.
By pursuing these future directions, the academic community can unlock the full potential of the 1H-Indole, 7-methyl-3-(4-piperidinyl)- scaffold and contribute to the development of new research tools and therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 7-methyl-3-(4-piperidinyl)-1H-indole, and what analytical techniques are essential for confirming its structure?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be introduced via reductive amination or Buchwald-Hartwig coupling. Post-synthesis, structural confirmation requires:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., methyl and piperidinyl groups) .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and purity .
- Infrared Spectroscopy (IR): For functional group identification (e.g., indole N-H stretching at ~3400 cm⁻¹) .
- X-ray Crystallography: For absolute configuration determination using programs like SHELX .
Q. How is the crystal structure of 7-methyl-3-(4-piperidinyl)-1H-indole determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection involves synchrotron or laboratory X-ray sources. Refinement uses the SHELX suite (e.g., SHELXL for small-molecule refinement), which optimizes parameters like bond lengths and angles. The program’s robustness in handling high-resolution data ensures accurate structural models .
Advanced Research Questions
Q. How does the substitution of the piperidinyl group (4-position vs. 3-position) affect the pharmacological activity of indole derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies compare binding affinities to biological targets (e.g., serotonin receptors). For instance:
- 4-Piperidinyl substitution (as in 7-methyl-3-(4-piperidinyl)-1H-indole) may enhance interactions with hydrophobic pockets in receptor binding sites.
- 3-Piperidinyl substitution alters spatial orientation, potentially reducing steric hindrance and improving selectivity.
Experimental validation includes: - Radioligand Binding Assays: To quantify affinity (e.g., Ki values) for targets like 5-HT1A receptors .
- Molecular Docking Simulations: To visualize binding modes using software like AutoDock .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?
Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:
Q. How can computational modeling guide the optimization of 7-methyl-3-(4-piperidinyl)-1H-indole for enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME predict absorption, distribution, and toxicity. Key parameters include logP (lipophilicity) and polar surface area (PSA) .
- Quantum Mechanical Calculations: To assess metabolic stability (e.g., cytochrome P450 interactions) .
- Molecular Dynamics (MD) Simulations: To study membrane permeability and target engagement over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
